molecular formula C11H13BrN2 B6206350 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine CAS No. 1018592-93-2

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B6206350
CAS No.: 1018592-93-2
M. Wt: 253.1
InChI Key:
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Description

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine is an indole derivative that features a bromine atom at the 4-position and a methyl group at the 2-position of the indole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.

    Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 3-position.

    Reduction: The formyl group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Alkylation: Finally, the amine is alkylated with an appropriate alkyl halide to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to convert the compound into its reduced forms.

    Substitution: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethan-1-amine: Lacks the bromine and methyl substituents, resulting in different chemical and biological properties.

    4-bromo-1H-indole-3-yl)ethan-1-amine: Similar structure but without the methyl group at the 2-position.

    2-methyl-1H-indole-3-yl)ethan-1-amine: Similar structure but without the bromine atom at the 4-position.

Uniqueness

The presence of both the bromine atom at the 4-position and the methyl group at the 2-position in 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine imparts unique chemical reactivity and biological activity compared to its analogs. These substituents can influence the compound’s binding affinity to biological targets, its solubility, and its overall stability.

Properties

CAS No.

1018592-93-2

Molecular Formula

C11H13BrN2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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